Cas no 2640962-47-4 (4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine)

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine is a structurally complex pyrimidine derivative featuring a cyclopropyl-substituted pyrimidine core linked to a difluoromethyl and methylsulfanyl-functionalized pyrimidine moiety via a piperazine bridge. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of difluoromethyl and methylsulfanyl groups enhances its reactivity and binding affinity, while the cyclopropyl moiety contributes to steric and electronic modulation. Its well-defined heterocyclic architecture makes it suitable for targeted drug discovery applications, offering opportunities for further functionalization and optimization in medicinal chemistry research.
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine structure
2640962-47-4 structure
商品名:4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
CAS番号:2640962-47-4
MF:C17H20F2N6S
メガワット:378.442708015442
CID:5317788
PubChem ID:155798503

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 2640962-47-4
    • F6792-1049
    • AKOS040731023
    • 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
    • 4-[4-(2-Cyclopropyl-4-pyrimidinyl)-1-piperazinyl]-6-(difluoromethyl)-2-(methylthio)pyrimidine
    • インチ: 1S/C17H20F2N6S/c1-26-17-21-12(15(18)19)10-14(23-17)25-8-6-24(7-9-25)13-4-5-20-16(22-13)11-2-3-11/h4-5,10-11,15H,2-3,6-9H2,1H3
    • InChIKey: JWVXXWWBRJUZFM-UHFFFAOYSA-N
    • ほほえんだ: C1(SC)=NC(C(F)F)=CC(N2CCN(C3C=CN=C(C4CC4)N=3)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 378.14382216g/mol
  • どういたいしつりょう: 378.14382216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 461
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 83.3Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 569.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 8.02±0.31(Predicted)

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6792-1049-5μmol
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6792-1049-20mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
20mg
$148.5 2023-09-07
Life Chemicals
F6792-1049-5mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
5mg
$103.5 2023-09-07
Life Chemicals
F6792-1049-15mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
15mg
$133.5 2023-09-07
Life Chemicals
F6792-1049-25mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
25mg
$163.5 2023-09-07
Life Chemicals
F6792-1049-40mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
40mg
$210.0 2023-09-07
Life Chemicals
F6792-1049-50mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
50mg
$240.0 2023-09-07
Life Chemicals
F6792-1049-1mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
1mg
$81.0 2023-09-07
Life Chemicals
F6792-1049-30mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
30mg
$178.5 2023-09-07
Life Chemicals
F6792-1049-3mg
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine
2640962-47-4
3mg
$94.5 2023-09-07

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine 関連文献

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidineに関する追加情報

Chemical Profile of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine (CAS No: 2640962-47-4)

The compound 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine, identified by the CAS registry number 2640962-47-4, is a highly complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a pyrimidine ring system, which serves as the central framework. Attached to this pyrimidine ring are several substituents that contribute to its functional diversity and pharmacological properties. Notably, the molecule features a piperazine moiety at the 1-position, which is further substituted with a cyclopropyl group at the 2-position of a pyrimidine ring system. Additionally, the compound incorporates a difluoromethyl group at the 6-position and a methylsulfanyl group at the 2-position of the pyrimidine ring.

Recent studies have highlighted the potential of this compound in targeting various disease states, particularly in the realm of oncology and infectious diseases. The presence of multiple heterocyclic rings and diverse substituents within its structure suggests that it may exhibit significant binding affinity towards specific protein targets, such as kinases or viral enzymes, which are often implicated in disease progression.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways through interactions with key enzymes or receptors. For instance, research has shown that derivatives of this compound may inhibit certain kinase activities, which are often overexpressed in cancer cells, thereby potentially halting tumor growth and metastasis.

In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists due to its intricate structure and multiple stereogenic centers. Advanced synthetic methodologies, including palladium-catalyzed cross-couplings and multi-component reactions, have been employed to construct this molecule efficiently.

Furthermore, computational studies have played a pivotal role in understanding the pharmacokinetic and pharmacodynamic properties of this compound. Molecular docking simulations have provided insights into its potential binding modes with target proteins, while quantitative structure-property relationship (QSPR) models have helped predict its absorption, distribution, metabolism, and excretion (ADME) profiles.

The development of analogs based on this compound has also been a focal point for researchers seeking to optimize its therapeutic potential while minimizing off-target effects and toxicity profiles. By modifying specific substituents within the molecule's structure, scientists aim to enhance its bioavailability and efficacy in preclinical models.

In conclusion, 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine (CAS No: 2640962-47-4) stands as a testament to the ingenuity and precision required in modern drug discovery efforts. Its unique chemical architecture and promising biological activities position it as a valuable lead compound for future therapeutic developments across various disease areas.

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